

An Objective Comparison of Biguanide Antidiabetic Agents: Metformin in Focus

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Compound of Interest

Compound Name: *Biguanide, dihydriodide*

Cat. No.: *B15345952*

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An initial search for "**Biguanide, dihydriodide**" did not yield a recognized therapeutic agent for comparison with metformin. The biguanide class of oral antihyperglycemic drugs primarily includes metformin, the only member widely available today, and two withdrawn agents, phenformin and buformin.[1][2][3][4] This guide, therefore, provides a comparative analysis of metformin against its historical counterparts to offer researchers, scientists, and drug development professionals a comprehensive overview of the efficacy, safety, and mechanisms of action within this drug class.

Metformin is currently a first-line treatment for type 2 diabetes mellitus (T2DM), lauded for its efficacy in controlling blood sugar and its established safety profile.[2][5] By contrast, phenformin and buformin were withdrawn from most markets in the 1970s due to a high risk of lactic acidosis, a serious and often fatal metabolic complication.[4][6]

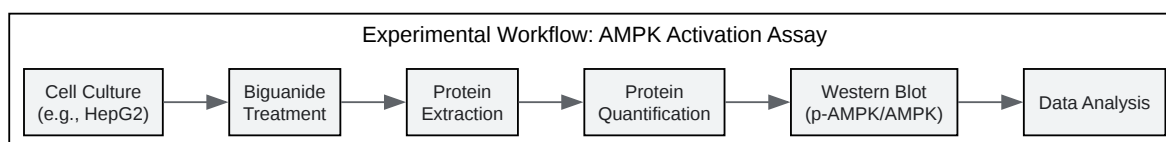
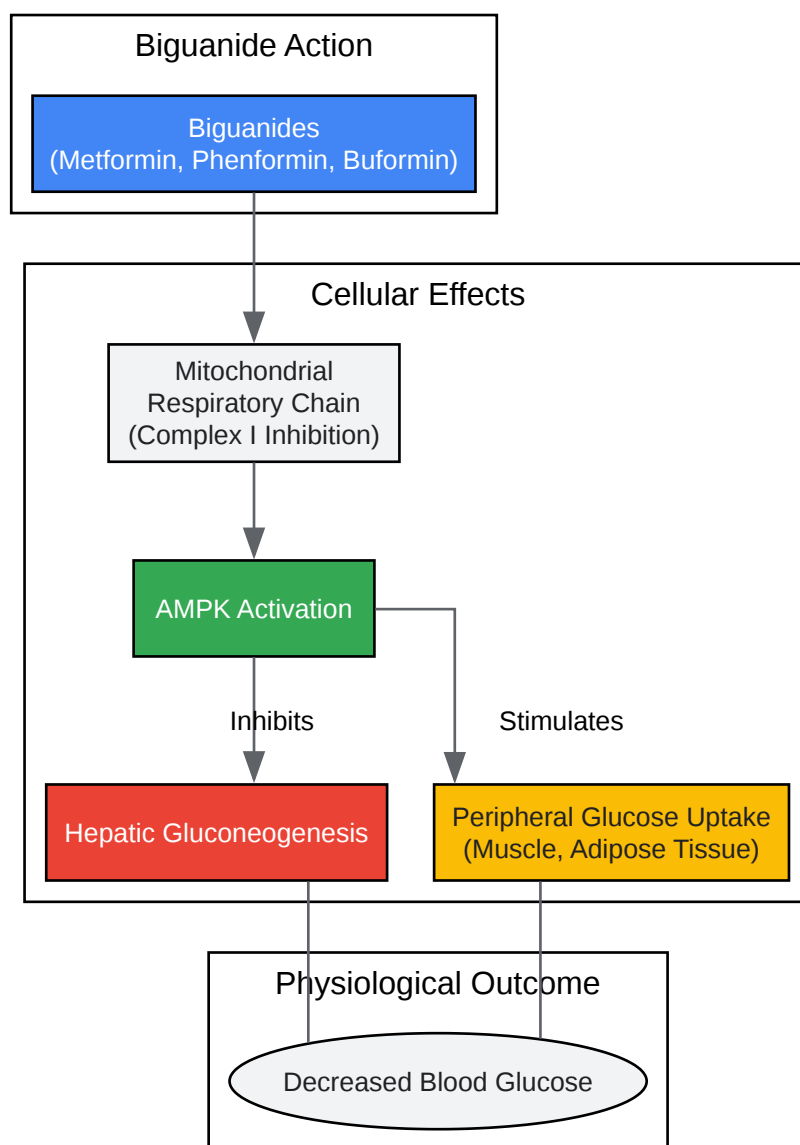
Comparative Efficacy and Properties

The primary therapeutic action of biguanides is to reduce blood glucose levels.[4] They achieve this without stimulating insulin secretion, thereby avoiding the risk of hypoglycemia often associated with other antidiabetic medications.[4][7] The table below summarizes the key properties and clinical considerations of metformin, phenformin, and buformin.

Feature	Metformin	Phenformin	Buformin
Chemical Name	N,N-dimethylimidodicarbonimidic diamide	2-(N-phenethylcarbamimidoyl)guanidine	1-butylbiguanide
Primary Mechanism	Decreases hepatic glucose production, decreases intestinal glucose absorption, and improves insulin sensitivity.[8]	Similar to metformin, but with a higher affinity for mitochondrial membranes.[6]	Delays glucose absorption, increases insulin sensitivity, and inhibits hepatic glucose synthesis.[9]
Clinical Use	First-line treatment for T2DM.[5]	Withdrawn due to high risk of lactic acidosis.[6]	Withdrawn due to a high risk of lactic acidosis.[10][11]
Risk of Lactic Acidosis	Very low (approx. 0.03 cases/1000 patient-years).[8]	High, with a fatality rate of up to 50% in reported cases.[6]	High, leading to its withdrawal from the market.[10]
Metabolism	Not metabolized by the liver; excreted unchanged by the kidneys.[12]	Metabolized in the liver (hydroxylation).[6]	Not metabolized; excreted in the urine.[10]
Brand Names (Historical/Current)	Glucophage®, Glumetza®, Riomet@[3]	DBI@[6]	Silubin@[9]

Mechanism of Action: A Focus on AMPK Activation

The primary mechanism of action for biguanides involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[13] Activation of AMPK in the liver inhibits gluconeogenesis (the production of glucose). In peripheral tissues like muscle, it enhances glucose uptake and utilization. While all three biguanides share this general mechanism, differences in their chemical structures and pharmacokinetics influence their potency and safety profiles. Phenformin, for instance, is a more potent inhibitor of mitochondrial complex I than metformin.[14][15]



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